molecular formula C11H7ClFN B182264 2-Chloro-5-(4-fluorophenyl)pyridine CAS No. 163563-10-8

2-Chloro-5-(4-fluorophenyl)pyridine

Cat. No. B182264
M. Wt: 207.63 g/mol
InChI Key: AUTSQIIIUBOZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(4-fluorophenyl)pyridine, also known as CF3, is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. CF3 is a heterocyclic aromatic compound that is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 2-Chloro-5-(4-fluorophenyl)pyridine is not well understood. However, it is believed that 2-Chloro-5-(4-fluorophenyl)pyridine may act as a nucleophile, attacking electrophilic sites in the target molecule. 2-Chloro-5-(4-fluorophenyl)pyridine may also act as a Lewis acid, accepting electrons from the target molecule.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine are not well understood. However, it is believed that 2-Chloro-5-(4-fluorophenyl)pyridine may have anti-tumor and anti-inflammatory properties. 2-Chloro-5-(4-fluorophenyl)pyridine may also have antifungal and antibacterial properties. Further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-5-(4-fluorophenyl)pyridine in lab experiments is its high reactivity. 2-Chloro-5-(4-fluorophenyl)pyridine reacts readily with a variety of electrophiles, making it a useful building block in the synthesis of various pharmaceuticals and agrochemicals. However, one limitation of using 2-Chloro-5-(4-fluorophenyl)pyridine in lab experiments is its toxicity. 2-Chloro-5-(4-fluorophenyl)pyridine is a toxic compound and should be handled with care.

Future Directions

There are several future directions for the use of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research. One future direction is the synthesis of new pharmaceuticals and agrochemicals using 2-Chloro-5-(4-fluorophenyl)pyridine as a building block. Another future direction is the study of the biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine. Further research is needed to fully understand the potential applications of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research.
In conclusion, 2-Chloro-5-(4-fluorophenyl)pyridine is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. 2-Chloro-5-(4-fluorophenyl)pyridine can be synthesized through various methods and has been used as a building block in the synthesis of various pharmaceuticals and agrochemicals. The mechanism of action and biochemical and physiological effects of 2-Chloro-5-(4-fluorophenyl)pyridine are not well understood, and further research is needed to fully understand the potential applications of 2-Chloro-5-(4-fluorophenyl)pyridine in scientific research.

Synthesis Methods

2-Chloro-5-(4-fluorophenyl)pyridine can be synthesized through various methods, including the Friedlander reaction, the Hantzsch reaction, and the Suzuki-Miyaura coupling reaction. The Friedlander reaction involves the condensation of 2-amino-3-chloropyridine with 4-fluorobenzaldehyde in the presence of a catalyst. The Hantzsch reaction involves the condensation of 2-chloro-3-cyanopyridine with 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of 2-chloro-5-bromo-4-fluoropyridine with phenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

2-Chloro-5-(4-fluorophenyl)pyridine has been widely used in scientific research due to its potential applications in the synthesis of various pharmaceuticals and agrochemicals. 2-Chloro-5-(4-fluorophenyl)pyridine has been used as a building block in the synthesis of several drugs, including anti-tumor agents, anti-inflammatory agents, and antifungal agents. 2-Chloro-5-(4-fluorophenyl)pyridine has also been used in the synthesis of various agrochemicals, including herbicides and insecticides.

properties

CAS RN

163563-10-8

Product Name

2-Chloro-5-(4-fluorophenyl)pyridine

Molecular Formula

C11H7ClFN

Molecular Weight

207.63 g/mol

IUPAC Name

2-chloro-5-(4-fluorophenyl)pyridine

InChI

InChI=1S/C11H7ClFN/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H

InChI Key

AUTSQIIIUBOZJG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.